molecular formula C4H11Cl3N4 B2737585 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride CAS No. 1803583-90-5

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride

Cat. No. B2737585
CAS RN: 1803583-90-5
M. Wt: 221.51
InChI Key: VJSFRERLGQGLEB-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a chemical compound with the molecular formula C4H11Cl3N4 and a molecular weight of 221.52 . It is used in research and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel molecular hybrids containing pyrazole, pyridinone and 1,2,3-triazoles have been synthesized by one-pot four-component reaction .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized through various methods including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at room temperature . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Biological Applications 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride belongs to the pyrazole class, a heterocyclic compound with significant interest in combinatorial and medicinal chemistry due to its presence in various biologically active compounds. The synthesis of pyrazole derivatives involves condensation and cyclization reactions, employing reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine, leading to heterocyclic pyrazoles with widespread bioactivities including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This highlights the molecule's role as a versatile synthon in organic synthesis, extending the heterocyclic system categories and offering pathways for the design of biological agents (A. M. Dar & Shamsuzzaman, 2015).

Medicinal Chemistry and Pharmaceutical Significance The medicinal chemistry of pyrazole derivatives, particularly methyl-substituted pyrazoles, demonstrates a potent scaffold exhibiting a spectrum of biological activities. These compounds are significant in developing new leads with high efficacy and reduced microbial resistance, emphasizing the pyrazole nucleus's potential in drug discovery. This comprehensive analysis of synthetic approaches and medical significances until March 2021 serves as a crucial resource for medicinal chemists (Tulika Sharma et al., 2021).

Pyrazole Derivatives in Agrochemical and Pharmaceutical Activities The review of pyrazole derivatives synthesized under microwave conditions in ethanol or methanol/glacial acetic acid mixture by reacting hydrazines with chalcone derivatives reveals their importance in agrochemical and pharmaceutical fields. Characterization through NMR, IR, TLC, and elemental analysis demonstrates their potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Antioxidant Capacity and Chemical Reactivity Exploration of the antioxidant capacity and chemical reactivity of pyrazole derivatives, particularly through ABTS/PP decolorization assays, provides insights into the reaction pathways underlying their antioxidant potential. This analysis reveals specific reactions, including coupling with ABTS radicals, that contribute to their total antioxidant capacity. This information is pivotal for understanding the specific and general applications of pyrazole derivatives in various antioxidant systems (I. Ilyasov et al., 2020).

Safety and Hazards

The safety information for 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFRERLGQGLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803583-90-5
Record name 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
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